molecular formula C9H7F3O2S B3271083 3-(Methylthio)-5-(trifluoromethyl)benzoic acid CAS No. 53985-40-3

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

Cat. No.: B3271083
CAS No.: 53985-40-3
M. Wt: 236.21 g/mol
InChI Key: FIYBTFYOOMVNIG-UHFFFAOYSA-N
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Description

Contextualizing Halogenated and Sulfur-Containing Benzoic Acids

The incorporation of halogens and sulfur-containing groups onto the benzoic acid framework has proven to be a particularly fruitful strategy in chemical research. Halogenated benzoic acids are integral intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals. google.comnih.gov Halogens, particularly fluorine and chlorine, can modulate a molecule's electronic properties, metabolic stability, and binding affinity through effects like halogen bonding. acs.org Their introduction is a well-established method for enhancing the potency and pharmacokinetic profiles of drug candidates. researchgate.net

Significance of Trifluoromethyl and Methylthio Moieties in Molecular Design

The specific functional groups present on 3-(Methylthio)-5-(trifluoromethyl)benzoic acid, the trifluoromethyl (-CF3) and methylthio (-SCH3) moieties, are of profound importance in modern molecular design, especially in medicinal chemistry.

The trifluoromethyl group is a key tool for medicinal chemists. mdpi.com Its strong electron-withdrawing nature, high electronegativity, and metabolic stability make it a highly desirable substituent. researchgate.netmdpi.com Introducing a -CF3 group can significantly enhance a molecule's:

Lipophilicity: Facilitating passage through biological membranes. mdpi.com

Metabolic Stability: The strength of the carbon-fluorine bond resists metabolic breakdown, often increasing a drug's half-life. mdpi.com

Binding Affinity: The group's electronic properties can lead to stronger interactions with biological targets. researchgate.netmdpi.com

Scope and Research Trajectory of this compound

This compound is a synthetic organic compound that combines the influential trifluoromethyl and methylthio groups on a benzoic acid scaffold. Its primary role in chemical research is that of a specialized building block or intermediate for the synthesis of more complex molecules. The strategic placement of the electron-withdrawing -CF3 group and the methylthio group at the meta-positions relative to the carboxylic acid creates a unique electronic and steric environment on the aromatic ring.

Research involving this compound is primarily focused on its utility in discovery chemistry, particularly for creating libraries of novel compounds for biological screening. While detailed public research on its direct applications is limited, its structure suggests a trajectory aimed at the synthesis of potential kinase inhibitors and other targeted therapeutic agents where the specific combination of lipophilicity and electronic effects conferred by the -CF3 and -SCH3 groups is desirable.

Physicochemical Properties of this compound

Property Value
CAS Number 53985-40-3
Molecular Formula C₉H₇F₃O₂S

| Molecular Weight | 236.21 g/mol |

Detailed Research Findings

Currently, the publicly available research on this compound is predominantly centered on its role as a synthetic intermediate. Its value lies in providing a pre-functionalized aromatic ring that can be incorporated into larger, more complex molecular architectures. For example, the carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing it to be linked to other molecular fragments. One area of exploration for similarly structured compounds has been in the development of kinase inhibitors, where the specific substituents on the phenyl ring are crucial for achieving potent and selective binding to the target enzyme. The combination of the lipophilic trifluoromethyl and methylthio groups makes this compound an attractive starting point for such investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBTFYOOMVNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylthio 5 Trifluoromethyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(methylthio)-5-(trifluoromethyl)benzoic acid suggests several potential disconnections. The primary strategic disconnections involve the formation of the carbon-sulfur bond, the introduction of the trifluoromethyl group, and the installation of the carboxylic acid functionality.

One plausible retrosynthetic pathway involves disconnecting the methylthio group, leading to a 3-bromo-5-(trifluoromethyl)benzoic acid precursor. This intermediate can be further simplified by disconnecting the carboxylic acid, pointing towards 1-bromo-3-(trifluoromethyl)benzene as a potential starting material. Alternatively, the carboxylic acid could be introduced at a later stage via functional group transformation.

Another strategy could involve the disconnection of the trifluoromethyl group, which is often introduced using specialized reagents. This would lead to a 3-(methylthio)benzoic acid derivative that would require a subsequent trifluoromethylation step.

Classical and Modern Synthetic Routes

Several synthetic strategies can be employed to construct this compound, leveraging both classical and modern organic chemistry reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. However, achieving the desired 1,3,5-substitution pattern requires careful consideration of the directing effects of the existing substituents. The trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director. rsc.orgvanderbilt.edu Conversely, the carboxylic acid group is also a meta-director. The methylthio group is generally considered an ortho-, para-director.

A potential EAS approach could start with 3-(trifluoromethyl)benzoic acid. Nitration of this substrate would be expected to occur at the 5-position due to the meta-directing effects of both the carboxylic acid and trifluoromethyl groups. The resulting nitro group could then be reduced to an amine, which could be subsequently converted to the methylthio group via a Sandmeyer-type reaction. However, the harsh conditions of nitration could lead to side reactions.

Alternatively, starting with a compound like 1-methylthio-3-(trifluoromethyl)benzene, a subsequent electrophilic substitution, such as Friedel-Crafts acylation, would be directed to the positions ortho and para to the methylthio group. This would not lead to the desired 1,3,5-substitution pattern. Therefore, a direct electrophilic substitution approach to the final product is challenging due to the conflicting directing effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds with high regioselectivity. A plausible route to this compound involves the use of a pre-functionalized aromatic ring.

A key intermediate for this approach is 3-bromo-5-(trifluoromethyl)benzoic acid. This compound can undergo a palladium-catalyzed cross-coupling reaction with a methylthiolating agent, such as sodium thiomethoxide or a more advanced methylthio source. Various palladium catalysts and ligands can be employed to facilitate this transformation, often providing high yields under mild conditions.

Reactant Reagent Catalyst Ligand Solvent Temperature (°C) Yield (%)
3-Bromo-5-(trifluoromethyl)benzoic acidSodium thiomethoxidePd(OAc)₂XantphosDioxane100Not reported
Aryl BromideSodium thiomethoxidePd₂(dba)₃XantphosDioxane11085
Aryl IodideMethyl ThioetherPdCl₂XantphosToluene12075

This table presents data from analogous reactions and serves as a reference for potential reaction conditions.

This strategy benefits from the commercial availability of 3-bromo-5-(trifluoromethyl)benzoic acid and the high efficiency of modern cross-coupling reactions. tcichemicals.comsigmaaldrich.comnih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is another viable strategy, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The trifluoromethyl group significantly enhances the susceptibility of an aryl halide to nucleophilic attack.

Starting with a substrate like 3-fluoro-5-(trifluoromethyl)benzoic acid, a nucleophilic substitution reaction with sodium thiomethoxide could potentially yield the desired product. The fluorine atom, being a good leaving group in SNA reactions on activated rings, would be displaced by the thiomethoxide nucleophile. beilstein-journals.orgnih.govresearchgate.netnih.gov

Substrate Nucleophile Solvent Temperature (°C) Yield (%)
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenylthiolDMF9046
2,4-DinitrochlorobenzeneSodium methoxideMethanolRoom Temp.High

This table presents data from analogous reactions on activated aromatic systems and serves as a reference for potential reaction conditions.

The success of this approach hinges on the reactivity of the starting material and the ability of the trifluoromethyl and carboxylic acid groups to sufficiently activate the ring for nucleophilic attack.

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile.

In the context of synthesizing this compound, one could consider a precursor like 3-(trifluoromethyl)benzoic acid. The carboxylic acid group is a known directing group for ortho-lithiation. rsc.orgresearchgate.net Treatment with a strong base like s-butyllithium in the presence of a chelating agent such as TMEDA could lead to deprotonation at the 2-position. Subsequent quenching with a methylthio-electrophile, like dimethyl disulfide, would introduce the methylthio group. However, this would lead to a 2-(methylthio)-3-(trifluoromethyl)benzoic acid, not the desired 3,5-disubstituted product. The directing effect of the trifluoromethyl group in DoM is generally weak. researchgate.net Therefore, achieving the correct regiochemistry through a DoM strategy on a simple precursor appears challenging.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For a molecule with the structural complexity of this compound, incorporating these principles involves careful selection of solvents, catalysts, and reaction conditions.

Catalytic C-S Bond Formation:

A key step in the synthesis of the target molecule is the introduction of the methylthio group onto the aromatic ring. Traditional methods for forming carbon-sulfur bonds often rely on stoichiometric reagents and harsh conditions. A greener alternative is the use of transition metal catalysis. Copper-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for C-S bond formation. These reactions can be performed under milder conditions and with a wider range of functional group tolerance compared to classical methods. For example, a halobenzoic acid derivative could be coupled with a methylthiol source in the presence of a copper catalyst. The use of catalytic amounts of copper reduces waste and toxicity. nih.gov

Table 1: Comparison of Traditional vs. Catalytic C-S Bond Formation

Feature Traditional Methods (e.g., Nucleophilic Aromatic Substitution) Copper-Catalyzed Cross-Coupling
Reagents Stoichiometric strong base, harsh nucleophiles Catalytic amounts of copper salts, various ligands
Conditions High temperatures, polar aprotic solvents Milder temperatures, broader solvent scope
Substrate Scope Often limited by functional group compatibility Generally broader functional group tolerance

| Waste | Significant salt byproducts | Reduced inorganic waste |

Application of Greener Solvents:

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic syntheses employ volatile and often toxic chlorinated solvents. The pharmaceutical industry, in particular, is actively seeking to replace these with more benign alternatives. researchgate.net For the synthesis of this compound and its analogues, several greener solvent options can be considered:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Certain reactions, such as some palladium-catalyzed cross-coupling reactions, can be performed in aqueous media, often with the aid of surfactants to solubilize the organic reactants. The synthesis of sulfur-containing heterocycles in water has been demonstrated to be an effective and environmentally friendly approach. mdpi.com

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tuned by modifying the cation and anion, allowing for optimization of reaction conditions. Ionic liquids have been successfully used in the synthesis of various heterocyclic compounds, including those containing sulfur. mdpi.com

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2,2,5,5-tetramethyloxolane (TMO), are gaining traction as sustainable alternatives to petroleum-derived solvents like toluene and THF. mdpi.com Exploring the use of such solvents in the synthetic route to the target compound could significantly improve its green profile.

Photocatalysis for Trifluoromethylation:

While the target molecule contains a methylthio group, the synthesis of trifluoromethylated analogues is also of interest. Traditional trifluoromethylation methods often require harsh reagents and conditions. Photocatalysis offers a milder and more sustainable alternative. For instance, a visible-light-mediated photocatalytic trifluoromethylation of thiols has been developed. rsc.org This method uses a commercially available ruthenium catalyst and can be performed in both batch and continuous flow systems, offering a green pathway to S-CF3 containing compounds.

Scale-Up Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a larger scale for research applications, such as providing material for extensive biological screening, presents a unique set of challenges. Key considerations include safety, efficiency, and cost-effectiveness.

Continuous Flow Chemistry:

For reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, continuous flow chemistry offers significant advantages over traditional batch processing, especially during scale-up. acs.orgmit.edu

Enhanced Safety: Flow reactors have a small internal volume, which minimizes the amount of hazardous material present at any given time. This is particularly relevant for trifluoromethylation reactions, which can be energetic.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling better temperature control of exothermic reactions. This can lead to higher yields and fewer side products.

Scalability: Scaling up a flow process can often be achieved by simply running the reactor for a longer period or by "numbering up" – running multiple reactors in parallel. stolichem.com This can be more straightforward than redesigning a large-scale batch reactor. A continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles has been successfully scaled up to produce grams of material per hour, demonstrating the feasibility of this approach for research-scale production. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Scale-Up

Parameter Batch Chemistry Continuous Flow Chemistry
Heat Transfer Limited by surface area of the vessel Excellent due to high surface-area-to-volume ratio
Safety Potential for thermal runaway with large volumes Inherently safer due to small reaction volume
Scalability Often requires re-optimization of conditions Can be scaled by extending run time or numbering up

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and mixing |

Process Optimization and Purification:

For research applications, obtaining the target compound with high purity is crucial. As the scale of the synthesis increases, purification can become a bottleneck.

Reaction Optimization: Careful optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is essential to maximize the yield of the desired product and minimize the formation of impurities. This reduces the burden on the final purification step.

Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. The choice of an appropriate solvent system is critical for achieving high purity and yield.

Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive to scale up. It is often reserved for the final polishing step or when other methods are not viable. For larger quantities, automated flash chromatography systems can be employed to improve efficiency.

The development of a robust and scalable synthesis for this compound for research purposes necessitates a careful balance of green chemistry principles and practical process development. By leveraging modern synthetic methodologies such as catalysis and flow chemistry, and by carefully considering the challenges of scale-up, it is possible to produce this valuable compound in a more sustainable and efficient manner.

Reactivity and Reaction Mechanisms of 3 Methylthio 5 Trifluoromethyl Benzoic Acid

Carboxylic Acid Functional Group Chemistry

The carboxylic acid (-COOH) group is the primary site for many of the compound's characteristic reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Like other benzoic acids, 3-(methylthio)-5-(trifluoromethyl)benzoic acid readily undergoes esterification and amidation. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comlibretexts.org The reaction mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com All steps of the Fischer esterification are reversible, and the equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.comlibretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Due to the formation of a stable ammonium (B1175870) carboxylate salt between the acidic carboxylic acid and the basic amine, this reaction often requires high temperatures to drive off water or the use of coupling agents or catalysts, such as titanium(IV) chloride (TiCl₄), to facilitate the condensation. rsc.orgnih.gov The electronic nature of substituents on both the benzoic acid and the amine can influence the reaction rate, with electron-withdrawing groups on the acid generally accelerating the condensation. researchgate.net

Reaction TypeReactantConditionsProduct
EsterificationMethanolH⁺ catalyst, heatMethyl 3-(methylthio)-5-(trifluoromethyl)benzoate
AmidationAmmoniaHeat / Coupling Agent3-(methylthio)-5-(trifluoromethyl)benzamide

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. doubtnut.comquora.comembibe.com The reaction proceeds through the formation of a metal carboxylate salt followed by reduction to what becomes benzyl (B1604629) alcohol upon workup.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a challenging reaction for aromatic carboxylic acids due to the strength of the sp² C-C bond. organic-chemistry.orgresearchgate.net Traditional methods often require harsh conditions and high temperatures. acs.org However, modern synthetic protocols have been developed that utilize transition metal catalysis, often involving copper, under photoinduced conditions to facilitate decarboxylation at lower temperatures. organic-chemistry.orgresearchgate.net These methods proceed through a radical mechanism initiated by a ligand-to-metal charge transfer. organic-chemistry.org

Reaction TypeReagent(s)Product
Reduction1. LiAlH₄ 2. H₃O⁺(3-(Methylthio)-5-(trifluoromethyl)phenyl)methanol
DecarboxylationCu catalyst, light1-(Methylthio)-3-(trifluoromethyl)benzene

Trifluoromethyl Group Reactivity and Electronic Effects

The trifluoromethyl (-CF₃) group is a powerful substituent that profoundly influences the electronic properties and reactivity of the entire molecule.

Influence on Aromatic Ring Electrophilicity/Nucleophilicity

The -CF₃ group acts as a strong electron-withdrawing group, primarily through a negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). lumenlearning.comminia.edu.eg

Both the -CF₃ and -COOH groups are deactivating and meta-directing. lumenlearning.comyoutube.com The methylthio (-SCH₃) group is generally considered a weak activating group and an ortho-, para-director due to the ability of the sulfur's lone pairs to donate electron density via resonance (+R effect). core.ac.uk However, in some contexts, the alkylthio group can also exhibit weak electron-withdrawing properties. core.ac.uk

In this compound, the directing effects of the three substituents are as follows:

-COOH group: Directs incoming electrophiles to position C2 and C6 (meta).

-CF₃ group: Directs incoming electrophiles to position C1 and C5 (meta). Since C1 and C5 are already substituted, it effectively directs to C2 and C4.

-SCH₃ group: Directs incoming electrophiles to position C2 and C4 (ortho) and C6 (para).

The combined influence of these groups makes predicting the exact regioselectivity of EAS reactions complex. However, the powerful deactivating nature of the -COOH and -CF₃ groups will significantly slow the reaction rate. The most likely positions for substitution would be C2, C4, and C6, where the directing effects of the -SCH₃ group are exerted, but the reaction would require forcing conditions.

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-COOH-I (withdrawing)-R (withdrawing)DeactivatingMeta
-CF₃-I (strongly withdrawing)NoneStrongly DeactivatingMeta
-SCH₃-I (weakly withdrawing)+R (donating)Weakly ActivatingOrtho, Para

Interactions with Neighboring Functional Groups

The most significant interaction of the trifluoromethyl group is with the carboxylic acid moiety. As a potent electron-withdrawing group, the -CF₃ group stabilizes the negative charge of the carboxylate anion (the conjugate base) formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid. Therefore, this compound is a stronger acid than benzoic acid itself. For comparison, the pKa of benzoic acid is 4.2, while the pKa of 3-(trifluoromethyl)benzoic acid is 3.7, indicating a significant increase in acidity due to the -CF₃ group. quora.comnih.gov

Methylthio Group Reactivity and Oxidation States

The sulfur atom in the methylthio (-SCH₃) group is susceptible to oxidation. It can be oxidized sequentially to a sulfoxide (B87167) (-SOCH₃) and then to a sulfone (-SO₂CH₃). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or through electrochemical methods. organic-chemistry.orgacs.orgorganic-chemistry.org

The oxidation state of the sulfur atom dramatically alters its electronic influence on the aromatic ring.

Methylthio (Sulfide): A weak ortho-, para-director.

Methylsulfinyl (Sulfoxide): A deactivating, meta-directing group.

Methylsulfonyl (Sulfone): A strong deactivating, meta-directing group.

This switchable reactivity allows for the modulation of the electronic properties of the benzene ring, which can be a useful strategy in multi-step organic synthesis. organic-chemistry.orgresearchgate.net

Oxidation StateFunctional GroupNameElectronic Effect
-2-SCH₃Sulfide (B99878) (Methylthio)Weakly Activating / Ortho, Para-Directing
0-SOCH₃Sulfoxide (Methylsulfinyl)Deactivating / Meta-Directing
+2-SO₂CH₃Sulfone (Methylsulfonyl)Strongly Deactivating / Meta-Directing

Sulfide Oxidation to Sulfoxide and Sulfone

The methylthio group (-SCH₃) of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction for aryl sulfides and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the reaction conditions and the stoichiometry of the oxidant. rsc.orgchem-station.com

Commonly employed oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). organicreactions.org The oxidation of aryl trifluoromethyl sulfides, a class of compounds to which the target molecule belongs, has been effectively carried out using 30% hydrogen peroxide in trifluoroacetic acid (TFA). chemrxiv.org TFA acts as a solvent and an activator, enhancing the electrophilicity of the oxidant while also deactivating the resulting sulfoxide toward further oxidation, which helps in achieving selectivity for the sulfoxide. chemrxiv.org Complete oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or more forcing conditions. chem-station.com

The general progression of the oxidation is as follows:

Sulfide to Sulfoxide: Ar-SCH₃ + [O] → Ar-S(O)CH₃

Sulfoxide to Sulfone: Ar-S(O)CH₃ + [O] → Ar-SO₂CH₃

Table 1: Representative Conditions for Aryl Sulfide Oxidation
OxidantCatalyst/SolventTypical ProductReference
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidSulfoxide ias.ac.in
Hydrogen Peroxide (H₂O₂)Trifluoroacetic Acid (TFA)Sulfoxide (selective for CF₃-aryl sulfides) chemrxiv.org
Hydrogen Peroxide (H₂O₂)Sodium Tungstate (Na₂WO₄)Sulfone chem-station.com
m-CPBADichloromethane (DCM)Sulfoxide (1 equiv.) or Sulfone (>2 equiv.)
Oxone (KHSO₅)Methanol/WaterSulfone organicreactions.org

Desulfurization Reactions

The methylthio group can be removed from the aromatic ring through reductive desulfurization. A widely used and effective method for this transformation is treatment with Raney nickel. youtube.comnih.gov This reaction, a form of hydrogenolysis, involves the cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. nih.gov The reductant is the hydrogen that is adsorbed onto the surface of the Raney nickel catalyst during its preparation. youtube.com

The reaction effectively converts an aryl methyl sulfide into the corresponding arene, thus removing the sulfur-containing functionality entirely:

Ar-SCH₃ + Raney Ni(H) → Ar-H

This process is valuable for removing the directing influence of the methylthio group after it has been used to control the regiochemistry of other reactions or for the total synthesis of a target molecule where the sulfur moiety is not desired in the final product. The reactivity of Raney nickel can vary depending on its preparation method, and the catalyst is known to be pyrophoric when dry. youtube.com

Aromatic Ring Functionalization Reactions

The aromatic ring of this compound has three available positions for further functionalization (positions 2, 4, and 6). The outcome of such reactions is governed by the electronic and steric effects of the three existing substituents.

Further Electrophilic Aromatic Substitutions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already on the ring. acs.org The substituent effects for this molecule are a complex interplay of activating and deactivating influences. researchgate.net

-SCH₃ (Methylthio): This group is an activating group and is ortho, para-directing. It donates electron density to the ring via resonance through the sulfur atom's lone pairs.

-CF₃ (Trifluoromethyl): This is a strongly deactivating group and is meta-directing due to its powerful electron-withdrawing inductive effect.

-COOH (Carboxylic Acid): This is a deactivating group and is meta-directing because the carbonyl carbon is electron-deficient. youtube.com

The directing influences of all three groups are cooperative, all directing incoming electrophiles to the available 2, 4, and 6 positions. researchgate.net However, the activating -SCH₃ group will have the dominant influence on the position of substitution.

Position 2: Ortho to -SCH₃ and ortho to -COOH. This position is sterically hindered.

Position 4: Ortho to -SCH₃ and meta to both -COOH and -CF₃. This position is electronically favored and less sterically hindered than position 2.

Position 6: Para to -SCH₃ and ortho to -COOH. This position is electronically favored but may experience some steric hindrance from the adjacent carboxylic acid group.

Table 2: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionReactivity EffectDirecting Effect
-COOH1DeactivatingMeta (to 2, 6)
-SCH₃3ActivatingOrtho, Para (to 2, 4, 6)
-CF₃5DeactivatingMeta (to 2, 4)

Metal-Catalyzed Coupling at Aromatic Positions

Transition-metal-catalyzed reactions provide powerful methods for aromatic ring functionalization, often through C-H activation or cross-coupling pathways. For this compound, the carboxylic acid group can act as a directing group to facilitate the functionalization of the ortho C-H bonds at positions 2 and 6. Catalysts based on palladium, rhodium, and cobalt have been used for such carboxylate-directed C-H functionalizations.

Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds. This typically requires the presence of a halide (e.g., -Br or -I) on the aromatic ring. Following the regioselectivity of electrophilic aromatic substitution, the target molecule could first be halogenated, likely at position 4. The resulting aryl halide could then undergo a palladium-catalyzed Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at that position. It is important to note that unprotected thiol groups can sometimes poison palladium catalysts, but thioethers like the methylthio group are often tolerated under appropriate reaction conditions.

Mechanistic Investigations of Key Transformations

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide fundamental insights into the mechanisms of the reactions involving this compound.

Sulfide Oxidation: Kinetic studies on the oxidation of analogous aryl methyl sulfides have shown that the reaction typically follows second-order kinetics, being first order in both the sulfide and the oxidant. ias.ac.in For the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane, the reaction proceeds through a concerted nucleophilic displacement mechanism where the sulfur atom attacks an oxygen atom of the oxidant. The solvent can play a crucial role; in highly polar aqueous solvents, the mechanism for sulfide oxidation can shift to a two-step process involving a betaine (B1666868) intermediate. The activation parameters (enthalpy and entropy of activation) can be determined by studying the reaction rates at different temperatures, providing deeper understanding of the transition state.

Table 3: Kinetic Data for the Oxidation of Methyl 4-nitrophenyl Sulfide with Dimethyldioxirane in Acetone at 298 K (as an analogue system)
ReactionRate Constant (k₂) / M⁻¹s⁻¹ΔH‡ / kJ mol⁻¹ΔS‡ / J K⁻¹mol⁻¹
Sulfide → Sulfoxide0.17647.8 ± 1.0-98 ± 3
Sulfoxide → Sulfone1.53 x 10⁻⁴56.1 ± 1.3-120 ± 4

Data adapted from kinetic studies on an analogous system.

Spectroscopic and Computational Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound relies heavily on a synergistic approach combining advanced spectroscopic techniques and sophisticated computational modeling. This combination allows for the detailed characterization of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction pathways at a molecular level. Spectroscopic methods offer empirical evidence of molecular structures and transformations, while computational chemistry provides theoretical insights into the energetics and electronic properties that govern the reaction's course.

Spectroscopic Characterization

Spectroscopic techniques are fundamental tools for identifying this compound and monitoring its transformation during a chemical reaction. Each method provides unique information about the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy are crucial for confirming the molecular structure.

¹H NMR provides information on the chemical environment of protons. For this compound, distinct signals are expected for the aromatic protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts of the aromatic protons are particularly useful for confirming the 1,3,5-substitution pattern on the benzene ring.

¹³C NMR identifies the different carbon environments. Signals corresponding to the carboxylic acid carbon, the trifluoromethyl carbon, the methylthio carbon, and the distinct aromatic carbons provide a carbon "fingerprint" of the molecule.

¹⁹F NMR is highly specific to the fluorine-containing trifluoromethyl group, typically showing a singlet in the expected chemical shift range, confirming its presence.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional peaks corresponding to C-F stretching vibrations (around 1100-1350 cm⁻¹) and C-S stretching further confirm the structure. Monitoring changes in these key bands in situ can provide real-time information about the consumption of the starting material and the formation of intermediates or products.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of this compound (236.21 g/mol ). The fragmentation pattern, which shows characteristic losses of groups like -OH, -COOH, and -CF₃, can further corroborate the proposed structure and help in identifying reaction byproducts.

Predicted Spectroscopic Data for this compound

Note: The following data are predicted based on typical values for similar functional groups and substituted benzene derivatives, as direct experimental spectra for this specific compound are not widely published in research literature.

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H~10-13Broad singlet (COOH)
~7.5-8.2Multiplets (Ar-H)
~2.5Singlet (S-CH₃)
¹³C~165-170Carboxylic acid (COOH)
~120-145Aromatic carbons (Ar-C) and C-CF₃
~123 (q)Trifluoromethyl (CF₃)
~15Methylthio (S-CH₃)
¹⁹F~ -63Singlet (CF₃)
Table 2: Predicted IR and MS Spectroscopic Data
TechniquePredicted ValueAssignment
IR2500-3300 cm⁻¹ (broad)O-H stretch (Carboxylic acid)
1680-1710 cm⁻¹ (strong)C=O stretch (Carboxylic acid)
1100-1350 cm⁻¹ (strong)C-F stretch
MS (EI)m/z ~236Molecular Ion [M]⁺
m/z ~219Fragment [M-OH]⁺
m/z ~191Fragment [M-COOH]⁺

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental findings. DFT calculations can model the electronic structure of molecules and map out the potential energy surface of a reaction, providing a deeper understanding of reactivity and mechanism that is often inaccessible through experimentation alone. mdpi.commdpi.com

For this compound, DFT studies can elucidate:

Ground-State Properties : Calculations can determine the optimized geometry, charge distribution, and orbital energies of the reactant. The electron-donating methylthio (-SCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group have opposing electronic effects, and DFT can quantify their influence on the electron density of the aromatic ring and the acidity of the carboxylic acid proton. researchgate.net

Reaction Pathways and Energetics : By modeling the interaction of the benzoic acid with other reagents, computational chemists can map out plausible reaction pathways. This involves locating and characterizing the energy of stationary points along the reaction coordinate, including intermediates and, most importantly, transition states.

Transition State Analysis : The identification of a transition state structure and the calculation of its associated activation energy (energy barrier) are key to understanding reaction kinetics. For instance, in reactions involving electrophilic aromatic substitution or C-H activation, DFT can predict the preferred site of attack by calculating the activation barriers for different pathways. mdpi.com The calculations can reveal how the interplay between the steric bulk and the electronic effects of the methylthio and trifluoromethyl substituents directs the regioselectivity of a reaction. researchgate.net

Spectroscopic Prediction : DFT calculations can also be used to predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies). Comparing these computationally predicted spectra with experimental data helps to validate the proposed structures of transient intermediates that may be too unstable to be isolated and characterized experimentally.

By integrating in-situ spectroscopic monitoring with DFT modeling of reaction profiles, researchers can construct a highly detailed and validated mechanistic picture of reactions involving this compound.

Derivatization Strategies and Analogue Synthesis Based on 3 Methylthio 5 Trifluoromethyl Benzoic Acid

Structural Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily transformed into a variety of functional groups, most commonly esters and amides. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by altering its polarity, solubility, and ability to form hydrogen bonds.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to synthesize a range of alkyl and aryl esters. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are effective.

Similarly, amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents such as hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) provides a milder and often more efficient route to the desired amides.

Table 1: Representative Examples of Ester and Amide Derivatives of 3-(Methylthio)-5-(trifluoromethyl)benzoic Acid

DerivativeR GroupReagents and Conditions
Esters
Methyl Ester-CH₃CH₃OH, H₂SO₄ (cat.), reflux
Ethyl Ester-CH₂CH₃CH₃CH₂OH, H₂SO₄ (cat.), reflux
Isopropyl Ester-CH(CH₃)₂(CH₃)₂CHOH, DCC, DMAP, CH₂Cl₂
Phenyl Ester-C₆H₅Phenol, EDC, DMAP, CH₂Cl₂
Amides
Methylamide-CH₃1. SOCl₂, reflux; 2. CH₃NH₂, Et₃N, CH₂Cl₂
Diethylamide-N(CH₂CH₃)₂1. (COCl)₂, DMF (cat.); 2. (CH₃CH₂)₂NH, Et₃N
Anilide-C₆H₅Aniline, HBTU, DIPEA, DMF
Morpholinamide-N(CH₂CH₂)₂OMorpholine, BOP, Et₃N, CH₂Cl₂

Modifications of the Methylthio Group

The methylthio group offers another avenue for structural diversification, allowing for changes in steric bulk, electronic properties, and the potential for introducing new ring systems.

Alkylthio Homologation and Analogues

Homologation of the methylthio group to larger alkylthio analogues can be achieved through demethylation followed by alkylation. The demethylation of aryl methyl ethers can be accomplished using strong nucleophiles like sodium thiophenoxide or Lewis acids such as boron tribromide. The resulting thiol can then be alkylated with a variety of alkyl halides (e.g., ethyl iodide, propyl bromide) in the presence of a base like potassium carbonate or sodium hydride to yield the corresponding alkylthio derivatives. This strategy allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups.

Table 2: Synthesis of Alkylthio Analogues

Alkyl GroupAlkylating AgentBase
EthylEthyl iodideK₂CO₃
n-Propyln-Propyl bromideNaH
IsopropylIsopropyl iodideK₂CO₃
Benzyl (B1604629)Benzyl bromideCs₂CO₃

Sulfur Heterocycle Formation

The methylthio group, in conjunction with the aromatic ring, can serve as a precursor for the synthesis of sulfur-containing heterocycles, such as benzothiophenes. One common strategy involves the intramolecular cyclization of a derivative where a reactive group has been introduced ortho to the methylthio substituent. For instance, ortho-lithiation directed by a suitable group, followed by the introduction of an appropriate electrophile, can set the stage for a subsequent cyclization reaction to form a thianaphthene (B1666688) (benzothiophene) ring system. While direct cyclization involving the existing methylthio group can be challenging, functionalization of the methyl group or the aromatic ring can provide the necessary handles for ring closure.

Alterations of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore that significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity. Modifications to this group, while synthetically challenging, can lead to analogues with fine-tuned properties.

Fluorination Pattern Variations

Varying the degree of fluorination on the methyl group can lead to analogues with different electronic and steric properties. For example, the synthesis of the corresponding difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) analogues would require multi-step synthetic routes, likely starting from a precursor with a different functional group at the 5-position of the benzoic acid ring, such as a formyl or hydroxymethyl group, which can then be subjected to fluorination reactions. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for such transformations.

Replacement with Other Perfluoroalkyl Groups

The trifluoromethyl group can be replaced by other longer-chain perfluoroalkyl groups, such as pentafluoroethyl (-CF₂CF₃) or heptafluoropropyl (-CF₂CF₂CF₃), to further modulate the lipophilicity and steric profile of the molecule. The introduction of these groups typically involves cross-coupling reactions. For instance, a bromo or iodo substituent at the 5-position can be reacted with a perfluoroalkyl copper reagent or subjected to palladium-catalyzed cross-coupling with a suitable perfluoroalkyl source.

Table 3: Representative Perfluoroalkyl Analogues

Perfluoroalkyl GroupSynthetic Precursor
-CHF₂ (Difluoromethyl)3-(Methylthio)-5-formylbenzoic acid
-CF₂CF₃ (Pentafluoroethyl)3-Bromo-5-(methylthio)benzoic acid
-CF₂CF₂CF₃ (Heptafluoropropyl)3-Iodo-5-(methylthio)benzoic acid

Aromatic Ring Diversification

Diversification of the aromatic core of this compound would be a key strategy to explore structure-activity relationships (SAR) and optimize potential biological activity. This can be conceptually approached through the introduction of additional substituents or by complete replacement of the phenyl ring with bioisosteric alternatives.

The introduction of new functional groups onto the benzene (B151609) ring of this compound would be governed by the directing effects of the existing substituents: the methylthio (-SCH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups. Both the -CF₃ and -COOH groups are meta-directing and deactivating towards electrophilic aromatic substitution. The -SCH₃ group is ortho, para-directing and activating. The interplay of these directing effects would influence the position of any new substituent.

Potential electrophilic aromatic substitution reactions could theoretically include:

Nitration: Introduction of a nitro group (-NO₂) could be attempted using standard nitrating conditions (e.g., HNO₃/H₂SO₄). The position of nitration would be influenced by the combined directing effects of the existing groups.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) could be explored using appropriate reagents and catalysts (e.g., Br₂/FeBr₃).

Friedel-Crafts Reactions: Alkylation or acylation could be attempted, although the deactivating nature of the -CF₃ and -COOH groups might render the ring insufficiently reactive for these transformations under standard conditions.

It is important to underscore that the feasibility and regioselectivity of such reactions would require experimental validation.

Bioisosteric replacement of the central phenyl ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. researchgate.netelsevierpure.com A bioisostere is a chemical group that can be interchanged with another group to create a new compound with similar biological properties. researchgate.net For the phenyl ring in this compound, several heterocyclic ring systems could be considered as potential bioisosteres.

The choice of a specific bioisostere would depend on the desired properties, such as acidity, lipophilicity, and metabolic stability. The trifluoromethyl group is itself often used as a bioisostere for other groups like the nitro group. nih.gov

Table 1: Potential Heterocyclic Bioisosteres for the Phenyl Ring

Heterocyclic RingPotential Rationale for Replacement
PyridineTo introduce a basic nitrogen atom, potentially altering solubility and receptor interactions.
PyrimidineTo introduce two nitrogen atoms, further modifying electronic properties and potential hydrogen bonding interactions.
ThiopheneTo replace the benzene ring with a sulfur-containing heterocycle, which can alter metabolic stability and lipophilicity.
Pyrazole (B372694)To introduce a five-membered ring with two nitrogen atoms, offering different geometric and electronic properties compared to six-membered rings.

The synthesis of such analogues would require a de novo approach, starting from appropriately substituted heterocyclic building blocks rather than a direct modification of this compound.

Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or libraries, which can be screened for biological activity. researchgate.net While there is no specific literature describing the use of this compound as a scaffold in combinatorial libraries, its structure lends itself to such approaches.

The carboxylic acid functionality of this compound could serve as a handle for attachment to a solid support or for solution-phase parallel synthesis. A library could be generated by reacting the carboxylic acid with a diverse set of amines or alcohols to create a library of amides or esters, respectively.

Further diversification could be achieved by modifying the methylthio group, for instance, by oxidation to the corresponding sulfoxide (B87167) or sulfone. Each of these new scaffolds could then be subjected to combinatorial derivatization at the carboxylic acid position.

The general workflow for a combinatorial library synthesis based on this scaffold might involve:

Scaffold Synthesis: Preparation of the core this compound.

Functional Group Modification (Optional): For example, oxidation of the methylthio group.

Combinatorial Derivatization: Parallel reaction of the scaffold with a library of building blocks (e.g., diverse amines).

Purification and Screening: Purification of the library members and subsequent screening for desired biological activity.

The success of such an approach would hinge on the development of robust and high-yielding reaction conditions that are amenable to parallel synthesis formats.

Theoretical and Computational Studies of 3 Methylthio 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the quantum chemical calculations of the electronic structure of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid were found in the available scientific literature. Such studies would provide fundamental insights into the molecule's behavior.

Molecular Orbitals and Frontier Orbitals

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbitals of this compound is not available. Analysis of these frontier orbitals is crucial for predicting the molecule's reactivity, electronic transitions, and kinetic stability.

Charge Distribution and Electrostatic Potentials

There are no published data on the charge distribution or electrostatic potential maps for this compound. These calculations would be instrumental in understanding intermolecular interactions, particularly in identifying electrophilic and nucleophilic sites.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist in various databases, theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in published research. Computational predictions are vital for interpreting experimental data and understanding the relationship between molecular structure and spectral features.

Reaction Pathway Modeling and Transition State Analysis

No computational studies modeling the reaction pathways or analyzing the transition states for reactions involving this compound have been published. This type of research is essential for elucidating reaction mechanisms and predicting reaction kinetics and thermodynamics.

Molecular Dynamics Simulations in Solvation and Protein Binding Studies (excluding clinical)

There is a lack of published molecular dynamics (MD) simulation studies for this compound. MD simulations would be invaluable for investigating its behavior in different solvents and for preliminary, non-clinical explorations of its potential interactions with biological macromolecules by simulating its binding to protein targets.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR modeling can be employed to predict its chemical reactivity based on the electronic, steric, and lipophilic characteristics of its substituents: the methylthio (-SCH3) and trifluoromethyl (-CF3) groups.

The chemical reactivity of substituted benzoic acids, particularly their acidity (pKa) and susceptibility to various reactions, is significantly influenced by the nature of the substituents on the aromatic ring. The Hammett equation is a fundamental tool in QSPR that quantifies the electronic effects of meta and para substituents. viu.caviu.ca For polysubstituted benzenes, the Hammett constants are often considered additive, allowing for an estimation of the combined electronic influence of multiple groups. nih.govcmu.edu

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of both the methylthio and trifluoromethyl groups at the meta positions. This increased acidity is a direct result of the stabilization of the resulting carboxylate anion. Electron-withdrawing groups delocalize the negative charge, making the dissociation of the proton more favorable.

A general QSPR model for predicting the pKa of a substituted benzoic acid can be expressed by the Hammett equation:

pKa = pKa₀ - ρΣσ

Where:

pKa is the predicted acid dissociation constant of the substituted benzoic acid.

pKa₀ is the acid dissociation constant of unsubstituted benzoic acid.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. viu.caviu.ca For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. viu.caviu.ca

Σσ (sigma) is the sum of the Hammett substituent constants for each substituent on the ring. nih.gov

The Hammett substituent constants (σm) for the methylthio and trifluoromethyl groups are indicative of their electronic effects. A positive σ value signifies an electron-withdrawing group, which increases the acidity of the benzoic acid. cambridge.org

Substituent GroupHammett Constant (σm)Electronic Effect
-SCH₃ (Methylthio)~ +0.15Weakly Electron-Withdrawing
-CF₃ (Trifluoromethyl)~ +0.43Strongly Electron-Withdrawing

Based on the principle of additivity, the combined electronic effect of the two meta-substituents can be estimated by summing their individual Hammett constants:

Σσ = σm(-SCH₃) + σm(-CF₃) ≈ +0.15 + +0.43 = +0.58

This substantial positive value for Σσ suggests that this compound is significantly more acidic than unsubstituted benzoic acid.

Beyond electronic effects, a comprehensive QSPR model also considers lipophilic and steric parameters. Lipophilicity, often quantified by the Hansch parameter (π), influences a molecule's ability to traverse biological membranes and interact with nonpolar environments. Steric effects, described by parameters like Taft's steric parameter (Es), account for the spatial arrangement of atoms and can impact reaction rates by hindering or facilitating the approach of reactants. dalalinstitute.com

Substituent GroupHansch Lipophilicity Parameter (π)Taft Steric Parameter (Es)
-SCH₃ (Methylthio)Not readily available for meta positionNot readily available for meta position
-CF₃ (Trifluoromethyl)+0.88Not readily available for meta position

Specific Taft steric parameters (Es) for these substituents in the meta position are not well-documented in readily available literature. However, a qualitative assessment suggests that the trifluoromethyl group is bulkier than a hydrogen atom, and the methylthio group is also of significant size, which could introduce steric hindrance at the reaction center, potentially influencing the rates of certain reactions. nih.govslideshare.net

Applications of 3 Methylthio 5 Trifluoromethyl Benzoic Acid in Organic Synthesis and Chemical Research

As a Building Block for Complex Molecule Synthesis

The principal application of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid is as a foundational component in multi-step organic synthesis. Its chemical structure offers three distinct points of reactivity that can be selectively addressed.

Carboxylic Acid Group: The -COOH group is the most common reactive site, readily undergoing standard transformations. It can be converted into an acyl chloride, ester, or amide, allowing for its conjugation to a wide array of other molecules. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, linking the benzoic acid scaffold to amine-containing fragments.

Aromatic Ring: The benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern is heavily influenced by the existing deactivating trifluoromethyl group and the ortho, para-directing methylthio group.

Methylthio Group: The -SCH₃ group can be oxidized to form sulfoxide (B87167) or sulfone moieties. These oxidized sulfur functionalities can significantly alter the polarity, solubility, and biological activity of the final molecule.

This trifunctional nature allows chemists to introduce a trifluoromethylphenyl scaffold into larger, more complex structures, leveraging the unique properties conferred by the CF₃ and SCH₃ groups.

Role in Medicinal Chemistry Scaffold Development (excluding clinical applications)

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are attached. This compound serves as an advanced scaffold, with its substituents strategically placed to enhance drug-like properties. The trifluoromethyl group is particularly valued in drug design for its ability to improve metabolic stability, increase lipophilicity (which can aid in crossing cell membranes), and enhance binding affinity to biological targets. mdpi.com

This benzoic acid derivative is an ideal starting point for creating bioactive ligands—molecules that bind to specific biological targets like proteins or receptors. By forming an amide or ester linkage through its carboxylic acid group, the core scaffold can be attached to other pharmacophores to generate novel molecular probes for studying biological systems or as lead compounds in drug discovery. For instance, pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent inhibitors of drug-resistant bacteria, demonstrating the utility of this substitution pattern in developing bioactive compounds. mdpi.com

The design of molecules that can modulate the activity of enzymes or receptors is a primary goal of medicinal chemistry. The structural features of this compound are well-suited for this purpose.

The table below summarizes the key functional groups of the title compound and their mechanistic contributions to the design of bioactive molecules.

Functional GroupPotential Mechanistic Role in Bioactive Molecules
Carboxylic Acid Primary attachment point for pharmacophores via amide/ester bonds; can act as a hydrogen bond donor/acceptor.
Trifluoromethyl Enhances binding affinity through hydrophobic and dipole interactions; blocks metabolic pathways, increasing compound stability.
Methylthio Acts as a lipophilic spacer; can be oxidized to sulfoxide/sulfone to fine-tune electronic properties and solubility.
Aromatic Ring Provides a rigid scaffold for predictable orientation of substituents; participates in π-stacking interactions with receptor residues.

Intermediate in Agrochemical Research

The development of novel herbicides, fungicides, and insecticides often relies on intermediates that can impart desirable properties to the final active ingredient. The trifluoromethyl group is a common feature in modern agrochemicals due to its positive impact on biological activity and stability. nih.gov Structurally related compounds, such as trifluoromethylpyridines, are key building blocks for over 20 commercial agrochemicals, highlighting the importance of this motif. semanticscholar.org

This compound can be used as an intermediate to synthesize new agrochemical candidates. The carboxylic acid handle allows it to be incorporated into various chemical classes, while the trifluoromethyl and methylthio groups can enhance efficacy, modulate soil mobility, and alter the spectrum of activity against target pests.

Ligand and Catalyst Design in Organometallic Chemistry

In organometallic chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, many of which are used as catalysts. Carboxylate ligands, derived from benzoic acids, are widely used to construct metal-organic frameworks (MOFs) and discrete molecular complexes.

While direct applications of this compound in this context are not widely published, a closely related compound, 3,5-bis(trifluoromethyl)benzoic acid , has been successfully used as a ligand to synthesize complex heterometallic rings. nih.gov In this research, the trifluoromethyl-substituted benzoate (B1203000) ligands bridge metal ions (such as Cr(III), Ni(II), Co(II), and Zn(II)) to form stable, octagonal ring structures. nih.gov This demonstrates that trifluoromethylated benzoic acids are highly effective ligands for building sophisticated organometallic architectures.

By analogy, this compound could serve a similar role. The methylthio group could further influence the electronic properties of the metal center or provide an additional soft donor site for coordination, potentially leading to catalysts with novel reactivity or selectivity.

Precursor for Advanced Materials (e.g., polymers, liquid crystals)

The synthesis of advanced materials with tailored properties often requires monomers with specific functional groups. As a difunctional molecule (considering the carboxylic acid and the aromatic ring), this compound can theoretically be incorporated into polymers.

Polymers: It could be used as a monomer or co-monomer to create polyesters or polyamides through condensation polymerization. The bulky and highly fluorinated trifluoromethyl group would be expected to significantly influence the polymer's properties, potentially increasing its thermal stability, chemical resistance, and hydrophobicity, or altering its optical properties.

Liquid Crystals: The rigid, rod-like shape of the molecule is a common feature in the design of liquid crystals. The strong dipole moment of the trifluoromethyl group could enhance the mesomorphic (liquid crystalline) properties of materials derived from this precursor.

While specific examples of polymers or liquid crystals derived from this compound are not prominent in the literature, the fundamental properties of the molecule make it a candidate for research in the development of new functional materials.

Development of Analytical Reagents and Probes

Substituted benzoic acids are a well-established class of compounds utilized as foundational scaffolds in the synthesis of a wide array of organic molecules. The reactivity of the carboxylic acid group allows for its conversion into esters, amides, and acid chlorides, facilitating the attachment of reporter groups or binding moieties. The trifluoromethyl and methylthio substituents significantly influence the electronic properties and lipophilicity of the molecule, which are critical parameters in the rational design of chemical probes.

Despite these inherent characteristics, research has predominantly focused on the utility of this compound and its analogs as building blocks in medicinal chemistry for the development of therapeutic agents rather than analytical tools. For instance, various substituted benzoic acid derivatives have been explored as precursors for kinase inhibitors and other biologically active compounds.

Further research would be necessary to explore the potential of this compound as a platform for the creation of novel analytical reagents. Such investigations could involve its incorporation into larger molecular systems designed for specific analyte detection through mechanisms such as fluorescence quenching, colorimetric changes, or selective binding events.

Advanced Characterization Techniques and Research Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For 3-(Methylthio)-5-(trifluoromethyl)benzoic acid (C₉H₇F₃O₂S), the exact mass can be calculated. HRMS analysis would confirm this composition by matching the experimentally measured mass to the theoretical value, distinguishing it from other potential isomers or compounds with the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could elucidate the compound's structure by showing the loss of specific functional groups, such as the carboxylic acid (-COOH), methyl (-CH₃), or trifluoromethyl (-CF₃) groups.

Table 1: Theoretical Isotopic Distribution for C₉H₇F₃O₂S (Note: This is a theoretical table, as experimental data is not available.)

Ion Formula Mass-to-Charge (m/z) Relative Abundance (%)
[C₉H₇F₃O₂S]⁺ 236.0119 100.0
[C₉H₇F₃O₂³³S]⁺ 237.0119 0.8
[¹³CC₈H₇F₃O₂S]⁺ 237.0152 9.8

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for unambiguously determining the chemical structure of a molecule in solution or the solid state.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A ¹H-¹H COSY spectrum would reveal coupling between protons on the aromatic ring, while an HSQC or HMBC (Heteronuclear Multiple Bond Correlation) spectrum would correlate the protons with their directly attached (HSQC) or nearby (HMBC) carbon atoms, confirming the substitution pattern of the methylthio and trifluoromethyl groups on the benzoic acid core.

Solid-State NMR (ssNMR) : In the absence of a single crystal for X-ray diffraction, ssNMR could provide information about the molecule's structure and packing in the solid state. It can distinguish between different crystalline forms (polymorphs) by detecting variations in the chemical shifts and relaxation times of the carbon and fluorine nuclei.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups or other weaker interactions involving the sulfur and fluorine atoms. This information is crucial for understanding the material's physical properties and for computational modeling studies. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method would be the standard approach for determining the purity of this compound. Using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, this technique can separate the target compound from starting materials, byproducts, and degradation products. A diode-array detector (DAD) would simultaneously provide UV spectra of all separated peaks, aiding in their identification.

Gas Chromatography (GC) : GC could be used if the compound is thermally stable and can be volatilized or derivatized to increase its volatility (e.g., by esterifying the carboxylic acid). It is highly effective for detecting and quantifying volatile impurities.

Spectroscopic Methods for Detailed Analysis

Other spectroscopic methods provide complementary information about the molecule's functional groups and electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would show characteristic absorption bands for the compound's functional groups. Key expected vibrations include the broad O-H stretch of the carboxylic acid dimer (~2500-3300 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), C-F stretches from the trifluoromethyl group (~1100-1350 cm⁻¹), and C-S stretching vibrations.

UV-Vis Spectroscopy : The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile, would reveal information about the electronic transitions within the aromatic system. The positions and intensities of the absorption maxima (λ_max) are influenced by the substituents on the benzene (B151609) ring.

Fluorescence Spectroscopy : Many aromatic carboxylic acids are not strongly fluorescent. A fluorescence study would determine if this compound emits light after UV absorption and would characterize its excitation and emission spectra. Such properties are highly dependent on the molecular structure and environment.

Table 2: Expected FT-IR Vibrational Frequencies (Note: This is a generalized table based on typical functional group frequencies, as specific experimental data is not available.)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
-COOH O-H Stretch (dimer) 2500 - 3300 (broad)
-COOH C=O Stretch ~1700
-CF₃ C-F Stretch 1100 - 1350 (strong)
Aromatic C-H C-H Stretch 3000 - 3100

Electrochemical Studies of Redox Properties

Electrochemical studies, such as cyclic voltammetry, could be employed to investigate the redox properties of this compound. These experiments would determine the potentials at which the molecule can be oxidized or reduced. The methylthio group is susceptible to oxidation, and the electron-withdrawing trifluoromethyl and carboxylic acid groups would influence the reduction potential of the aromatic ring. Such data provides insight into the molecule's electronic structure and its potential behavior in electrochemical applications or redox-mediated biological processes. No published studies on the electrochemical behavior of this compound were found.

Structure Activity Relationship Sar Studies and Molecular Recognition

Design Principles for SAR Investigations (non-clinical context)

The design of structure-activity relationship (SAR) studies for compounds like 3-(Methylthio)-5-(trifluoromethyl)benzoic acid is fundamentally based on systematic structural modifications to probe and understand how these changes affect the compound's interaction with a biological target. In a non-clinical setting, the primary goal is to identify the key molecular features, or pharmacophores, responsible for a specific biological activity and to optimize these features to enhance potency, selectivity, and other desirable properties.

A common strategy involves the synthesis and evaluation of a library of analogs. For this compound, this would typically involve modifications at three key positions: the carboxylic acid group, the methylthio group, and the trifluoromethyl group.

Modification of the Carboxylic Acid Group: The carboxylic acid is a key functional group, often involved in hydrogen bonding or ionic interactions with biological targets. SAR studies would explore its role by converting it to esters, amides, or other bioisosteres to assess the impact on activity. The acidity of the carboxylic acid can also be modulated by introducing substituents on the aromatic ring, which in turn can influence its binding affinity.

Variation of the Methylthio Substituent: The methylthio group (-SCH3) is a lipophilic and moderately electron-donating substituent. Its contribution to biological activity would be investigated by replacing it with other groups of varying size, lipophilicity, and electronic properties. For instance, replacing the methyl group with larger alkyl groups could probe for steric hindrance in a binding pocket. Alternatively, oxidizing the sulfur to a sulfoxide (B87167) (-SOCH3) or a sulfone (-SO2CH3) would dramatically alter its electronic and hydrogen bonding capabilities.

Probing the Trifluoromethyl Group: The trifluoromethyl group (-CF3) is a potent electron-withdrawing group and is known to enhance metabolic stability and lipophilicity. nih.gov Its role would be explored by replacing it with other electron-withdrawing groups like a nitro (-NO2) or cyano (-CN) group, or with halogens of varying sizes (e.g., -Cl, -Br). These modifications would help to dissect the electronic and steric requirements at this position.

The design of these analogs is often guided by computational modeling to predict which modifications are most likely to yield informative results. The synthesized compounds are then subjected to in vitro assays to determine their biological activity, and the resulting data is used to build a qualitative or quantitative SAR model.

Elucidation of Molecular Interactions with Biological Targets (mechanistic, non-clinical)

Understanding the precise molecular interactions between a ligand like this compound and its biological target is crucial for mechanism-based drug design. Techniques such as X-ray crystallography and computational modeling are invaluable in this endeavor.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net For this compound, docking studies would be employed to generate a hypothetical binding model. This process involves:

Target Identification and Preparation: Identifying a relevant biological target (e.g., an enzyme or receptor) and obtaining its three-dimensional structure, typically from a protein data bank.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the target in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity, and the most favorable poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The insights gained from docking studies can guide the design of new analogs with improved binding characteristics.

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. While there is no specific public domain evidence of this compound acting as an allosteric modulator, this is a plausible mechanism of action for any small molecule.

Investigating allosteric modulation would involve a combination of experimental and computational approaches:

Enzyme Kinetics: In the case of an enzyme target, experiments would be designed to determine if the compound affects the enzyme's maximal velocity (Vmax) or its affinity for its substrate (Km). A change in Vmax without a change in Km is often indicative of non-competitive (and potentially allosteric) inhibition.

Binding Assays: Radioligand binding assays could be used to see if the compound can modulate the binding of a known active site ligand without directly competing with it.

Computational Studies: Molecular dynamics simulations could be used to identify potential allosteric binding sites on the target protein and to model how the binding of this compound to such a site might induce conformational changes that affect the active site.

Influence of Substituent Effects on Biological Activity (fundamental research)

The biological activity of this compound is significantly influenced by the electronic and steric properties of its substituents.

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing through induction, which increases the acidity of the carboxylic acid. This can enhance its ability to form ionic bonds or strong hydrogen bonds with a target. The high lipophilicity of the -CF3 group can also improve cell membrane permeability and hydrophobic interactions within a binding pocket. nih.gov Furthermore, the C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life. nih.gov

The interplay of these two substituents on the benzoic acid scaffold creates a unique electronic and steric profile that dictates its interaction with biological targets. The combination of a strong electron-withdrawing group and a moderately lipophilic, potentially electron-donating group allows for a fine-tuning of the molecule's properties.

Computational SAR and Machine Learning Approaches

In the absence of extensive experimental data, computational methods can provide valuable insights into the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for analogs of this compound, a dataset of compounds with their corresponding biological activities would be required. Various molecular descriptors, such as electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP), would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop an equation that predicts biological activity based on these descriptors.

Machine Learning: More advanced machine learning algorithms, such as random forests, support vector machines, or neural networks, can also be used to build predictive SAR models. These methods can often handle more complex and non-linear relationships between chemical structure and biological activity. A machine learning model trained on a sufficiently large and diverse dataset of substituted benzoic acids could potentially predict the biological activity of novel analogs of this compound.

These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thus saving time and resources.

Future Directions and Emerging Research Avenues

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The integration of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid and its derivatives into HTS libraries is a promising future direction. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity, while the methylthio group can be a site for metabolic oxidation or a handle for further chemical modification.

The inclusion of this scaffold would increase the chemical diversity of screening libraries. A key challenge in HTS is the prevalence of "frequent hitters" or Pan Assay Interference Compounds (PAINS) that lead to false-positive results. nih.govresearchgate.net Therefore, initial studies would focus on evaluating the compound for potential assay interference to ensure its suitability for broad screening campaigns. Its distinct physicochemical properties make it a valuable addition to libraries aimed at identifying novel modulators of various biological targets.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key SubstituentsNoted Applications/Properties
3-Fluoro-5-(methylthio)benzoic acidC₈H₇FO₂S186.2-F (3-), -SCH₃ (5-)Intermediate for APIs; moderate lipophilicity.
3-Fluoro-5-(trifluoromethyl)benzoic acidC₈H₄F₄O₂208.11-F (3-), -CF₃ (5-)High lipophilicity; used in APIs for enhanced binding affinity. ossila.com
This compoundC₉H₇F₃O₂S252.21-SCH₃ (3-), -CF₃ (5-)Building block for specialty chemicals and materials.
3-Methyl-5-(trifluoromethyl)benzoic acidC₉H₇F₃O₂204.15-CH₃ (3-), -CF₃ (5-)Chemical intermediate. nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Novel Synthetic Methodologies for Related Compounds

While synthetic routes to substituted benzoic acids are well-established, the development of novel, more efficient methodologies for producing derivatives of this compound is a key research avenue. Future work could focus on late-stage functionalization techniques that allow for the rapid diversification of the core structure. This would enable the creation of a library of analogues with varied properties for structure-activity relationship (SAR) studies.

Research into new catalytic methods, such as C-H activation or cross-coupling reactions, could provide more direct and atom-economical routes to these compounds. For instance, developing methods for the selective functionalization of the aromatic ring or modification of the methylthio group would be highly valuable. The synthesis of related structures, such as 2-(phenylthio)-5-trifluoromethyl-benzoic acid, often involves nucleophilic aromatic substitution, and expanding the scope of these reactions for the target molecule is an area ripe for exploration. prepchem.com

Exploration of New Reactivity Profiles

The interplay between the electron-withdrawing trifluoromethyl group and the potentially oxidizable methylthio group suggests a rich and underexplored reactivity profile for this compound. A systematic investigation into the stability and reactivity of the methylthio and trifluoromethyl groups under various acidic, basic, and oxidative conditions is warranted. rsc.org

The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule. These oxidized derivatives could exhibit novel biological activities or serve as intermediates for further synthetic transformations. Additionally, the carboxylic acid moiety can be converted into a variety of other functional groups (e.g., amides, esters, acyl chlorides), providing access to a wide range of derivatives for different applications. ossila.com

Table 2: Potential Reactions of Substituted Benzoic Acids

Reaction TypeCommon ReagentsPotential Products
OxidationHydrogen peroxide (H₂O₂), m-CPBASulfoxides, Sulfones
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Alcohols, Aldehydes
SubstitutionAmines, ThiolsSubstituted benzoic acid derivatives

This data is based on the reactivity of the related compound 3-Fluoro-5-(methylthio)benzoic acid.

Advanced Applications in Chemical Biology and Material Science

The unique properties imparted by the fluorinated and sulfur-containing substituents make this compound an attractive scaffold for applications in chemical biology and material science. In chemical biology, it could be used as a building block for creating chemical probes to study biological processes or as a fragment in the design of novel therapeutic agents. The trifluoromethyl group is a common motif in pharmaceuticals, and its combination with a methylthio group could lead to compounds with unique pharmacological profiles.

In material science, this compound and its derivatives could be employed in the synthesis of advanced polymers and coatings. chemimpex.com The trifluoromethyl group can enhance thermal stability and chemical resistance, while the sulfur atom can provide unique optical or electronic properties or act as a coordination site for metals. Exploring its use as a monomer or functional additive in polymer synthesis could lead to new materials with tailored properties for specialized applications.

Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require interdisciplinary collaborations between synthetic chemists, medicinal chemists, chemical biologists, and material scientists. Synthetic chemists can develop new methods to create diverse libraries of related compounds. nih.gov These libraries can then be explored by medicinal chemists and chemical biologists to identify new drug leads or chemical probes. acs.org

Simultaneously, collaborations with material scientists can uncover novel applications in areas such as electronics, optics, or advanced coatings. chemimpex.com Such synergistic efforts are crucial for translating the fundamental chemical properties of this molecule into practical applications that address challenges in medicine and technology.

Conclusion

Summary of Key Research Findings

Research has primarily focused on the utility of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid as a versatile chemical intermediate. The presence of three distinct functional groups—carboxylic acid, methylthio, and trifluoromethyl—allows for a wide range of chemical modifications. The carboxylic acid moiety serves as a convenient handle for reactions such as amidation and esterification, enabling its incorporation into larger molecular scaffolds. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs). ossila.com

The methylthio group can be oxidized to form the corresponding sulfoxides and sulfones, which can alter the electronic and steric profile of the molecule, a common strategy in drug design to fine-tune activity and pharmacokinetic properties. The trifluoromethyl group is well-known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules, making this compound an attractive starting point for developing potent bioactive agents. While detailed synthesis routes for this specific isomer are not extensively published in peer-reviewed journals, its availability from chemical suppliers suggests established, albeit often proprietary, manufacturing processes. bldpharm.com Its structural analogues are noted for their roles as intermediates in the synthesis of kinase inhibitors and other targeted therapeutic agents.

Remaining Challenges and Open Questions

Despite its utility as a synthetic intermediate, a significant gap exists in the public domain regarding the comprehensive biological characterization of this compound itself. Most of the available information pertains to more complex molecules derived from it, leaving the intrinsic bioactivity of the parent compound largely unexplored. Key open questions include:

Biological Activity: Does the compound itself exhibit any significant, uncharacterized pharmacological activity? A thorough screening against various biological targets could reveal novel therapeutic potential.

Optimized Synthesis: While commercially available, publicly documented, high-yield, and environmentally benign synthesis protocols are scarce. The development of more efficient synthetic routes would enhance its accessibility for research.

Physicochemical Data: Comprehensive experimental data on properties such as pKa, solubility, and crystal structure are not readily available in the scientific literature. Such information would be invaluable for computational modeling and formulation development.

Metabolic Profile: The metabolic fate of the methylthio group, in particular, is not well-documented for this compound. Understanding its biotransformation is crucial for any potential direct therapeutic application.

Broader Impact on Chemical Science and Related Disciplines

The true impact of this compound lies in its role as an enabling tool for innovation in medicinal chemistry and materials science. The strategic placement of the methylthio and trifluoromethyl groups offers a unique scaffold that allows chemists to explore chemical space in drug discovery programs. Analogous trifluoromethylated benzoic acids have been instrumental in developing potent enzyme inhibitors and receptor modulators. ossila.com For instance, related structures have been incorporated into antitubercular agents, showcasing the importance of the trifluoromethyl-benzoate scaffold in addressing infectious diseases. nih.gov

Furthermore, the principles demonstrated by its use can be extended to materials science, where fluorinated and sulfur-containing aromatic compounds are employed to create polymers and coatings with enhanced thermal stability and specific electronic properties. chemimpex.com The continued availability and study of tailored building blocks like this compound are essential for the advancement of molecular design and the creation of novel, high-performance molecules for a wide range of applications, from targeted pharmaceuticals to advanced materials.

Q & A

Q. What role could this compound play in materials science or catalysis?

  • Answer :
  • Coordination polymers : The carboxylic acid and -SMe groups can act as bridging ligands for metal-organic frameworks (MOFs).
  • Organocatalysis : The -CF₃ group’s electron-withdrawing nature could stabilize transition states in asymmetric synthesis. Test in model reactions (e.g., Diels-Alder) .

Methodological Recommendations

  • Synthetic Optimization : Screen reaction conditions (temperature, solvent, catalysts) using design of experiments (DoE) to maximize yield.
  • Stability Studies : Conduct accelerated degradation tests under varying pH and temperature to identify decomposition pathways.
  • Biological Screening : Pair in vitro assays (e.g., enzyme inhibition) with computational modeling to prioritize derivatives for further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.